molecular formula C17H16N2O3 B2737307 (2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 298217-73-9

(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No. B2737307
CAS RN: 298217-73-9
M. Wt: 296.326
InChI Key: AUXFNOMDTIZTSH-VQHVLOKHSA-N
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Description

“(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide” is a chemical compound with the CAS Number: 298217-73-9 . It has a molecular weight of 296.33 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of this compound is C17H16N2O3 . The InChI Code is 1S/C17H16N2O3/c1-12-6-8-15 (10-13 (12)2)18-17 (20)9-7-14-4-3-5-16 (11-14)19 (21)22/h3-11H,1-2H3, (H,18,20)/b9-7+ .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Electrochemical Studies

  • Anodic Oxidation of Enaminones : Research has shown that enaminones, which are structurally related to "(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide," undergo anodic oxidation. This process has been studied using cyclic voltammetry and preparative electrolysis, leading to the formation of dimeric products and furane derivatives, indicating potential applications in electrochemical synthesis and organic electronics (Tabaković, 1995).

Synthesis of Precursors and Derivatives

  • Synthesis of Tryptophan Precursors : Homologation of the side chain of nitrotoluenes has been employed to synthesize potent tryptophan precursors. This technique showcases the chemical versatility of nitrophenyl compounds in synthesizing essential amino acid derivatives, which could have implications in medicinal chemistry and drug development (Tanaka et al., 1989).

Material Science Applications

  • Polyamides and Polyimides Synthesis : Compounds with nitrophenyl groups have been utilized as monomers in the synthesis of high-performance polyamides and polyimides. These materials exhibit excellent thermal stability, solubility in polar solvents, and mechanical properties, making them suitable for advanced applications in electronics, aerospace, and as coatings (Yang & Lin, 1995).

Photoluminescence and Electrochromism

  • Electrochromic Polyamides : Novel aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties have been developed, showing promising electrochromic properties. These materials are highly stable and exhibit significant changes in color upon electrochemical oxidation, suggesting applications in smart windows, displays, and adaptive camouflage materials (Liou & Chang, 2008).

Organic Synthesis Applications

  • Reductive Cyclization : The "one-pot" reductive cyclization technique has been applied to synthesize complex molecules such as 1H-benzo[d]imidazole derivatives from nitrophenyl precursors. This method highlights the synthetic utility of nitro compounds in constructing heterocyclic frameworks, which are core structures in many pharmaceuticals and organic materials (Bhaskar et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-6-8-15(10-13(12)2)18-17(20)9-7-14-4-3-5-16(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXFNOMDTIZTSH-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

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